3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
Description
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative featuring a hydroxypropyl substituent at the N3 position and a thiol (-SH) group at C2. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The 2-mercapto group enhances reactivity and enables S-alkylation to introduce diverse substituents, which modulate pharmacological properties such as solubility, binding affinity, and isoform selectivity .
Properties
IUPAC Name |
3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFOCXRQWRYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397477 | |
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-86-5 | |
| Record name | 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 2-hydroxypropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The hydroxypropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reactants used.
Scientific Research Applications
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is not well-studied. it is believed that the compound may interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and functional groups. These interactions could modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Structural Modifications and Inhibitory Activity
The inhibitory potency of quinazolinones against human carbonic anhydrase (hCA) isoforms (I, II, IX, XII) is highly dependent on substituents at the N3 and S2 positions. Key comparisons include:
Aliphatic vs. Aromatic Thioethers
Ethylthio Derivative (Compound 2) :
- Benzylthio Derivatives (Compounds 5–11): Example: 4-(2-(2-((4-cyanobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 8). Activity: KI = 47.3 nM (hCA I) . Bulky aromatic groups reduce potency compared to aliphatic chains, likely due to steric hindrance.
Hydroxyalkyl Substituents
- 3-(2-Hydroxyethyl) Analogs: Structure: 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one. No direct activity data are available, but similar derivatives show altered isoform selectivity due to hydrogen bonding with hCA active sites .
3-(2-Hydroxypropyl) Target Compound :
- Structure: The hydroxypropyl group adds a longer chain than hydroxyethyl, balancing hydrophilicity and flexibility.
- Predicted Activity: The hydroxyl group may form hydrogen bonds with hCA XII (similar to compound 2), while the propyl chain could enhance hydrophobic interactions. Expected KI values may fall between 5–20 nM for hCA XII, based on SAR trends .
Key Structure-Activity Relationships (SAR)
- Aliphatic Chains : Short chains (e.g., ethyl) optimize hCA XII inhibition (KI = 3.1 nM) .
- Hydroxyalkyl Groups : Improve solubility but may reduce potency unless balanced with hydrophobic elements.
- Benzyl Groups: Electron-withdrawing substituents (e.g., -NO2, -CN) on benzyl rings increase hCA I inhibition (KI = 19.3–93.6 nM) but reduce selectivity .
Pharmacological Profiles
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|
| Parent Lead (Compound 1) | 250 | 12.0 | 25.0 | 5.7 |
| Ethylthio (Compound 2) | 7.1 | 6.4 | 8.2 | 3.1 |
| Benzylthio (Compound 5) | 50.7 | 14.2 | 19.3 | 20.2 |
| 3-(2-Hydroxypropyl)* | ~15–30* | ~8–12* | ~10–25* | ~3–6* |
*Predicted values based on SAR trends.
Biological Activity
3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Carbonic Anhydrases : The compound has been reported to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. This inhibition can lead to decreased tumor cell proliferation and increased apoptosis in cancer cells .
- Antioxidant Activity : Studies indicate that quinazoline derivatives exhibit significant antioxidant properties. The presence of the mercapto group in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| hCA IX Inhibition | 5.06 | |
| Antioxidant Activity | - | |
| Anticancer Activity | 0.34 - 0.39 | |
| Antibacterial Activity | Moderate |
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives in various biological contexts:
- Antitumor Activity : In a study evaluating the cytotoxic effects against different cancer cell lines, compounds similar to this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.28 to 0.39 µM against MCF-7 and HepG2 cell lines .
- Antibacterial Effects : A series of quinazoline derivatives were tested for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives exhibited moderate antibacterial properties, further optimization is required for enhanced efficacy .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions between quinazoline derivatives and their targets, revealing that structural modifications can significantly influence their biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one, and how can purity be validated?
- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with thiourea or thioacetamide under reflux conditions in ethanol or acetic acid. For example, 4-chlorobenzaldehyde and methyl thioacetate can yield intermediates, followed by hydrogenation or alkylation to introduce the 2-hydroxypropyl group . Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated using HPLC (C18 column, methanol:water gradient) and melting point analysis. Structural confirmation requires , , and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : should show a singlet for the mercapto (-SH) group at δ 3.8–4.2 ppm and a multiplet for the hydroxypropyl group (δ 1.2–1.5 ppm for CH, δ 3.6–4.0 ppm for -CH(OH)-).
- IR : Stretching vibrations at 2550–2600 cm (S-H), 1680–1700 cm (C=O), and 3200–3400 cm (O-H).
- Mass Spectrometry : Molecular ion peak [M+H] matching the exact mass (e.g., calculated for CHNOS: 265.07 g/mol).
- X-ray Crystallography : Used to resolve ambiguous structural features (e.g., confirming the quinazolinone ring conformation) .
Q. How can in vitro assays evaluate the antioxidant activity of this compound, and what controls are essential?
- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with ascorbic acid as a positive control. Prepare serial dilutions (1–100 μM) in DMSO/PBS. Measure absorbance at 517 nm after 30 min incubation. Calculate IC values using nonlinear regression. Include blank (solvent) and negative (untreated radical) controls. Conflicting results between assays (e.g., DPPH vs. FRAP) may arise from redox mechanism differences; validate with multiple assays .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what validation is required?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., COX-2 for anti-inflammatory activity). Use PDB ID 5KIR for COX-2. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare predicted binding energies with experimental IC values. Discrepancies may indicate off-target interactions or assay-specific limitations .
Q. What crystallographic strategies ensure accurate structural validation, and how are refinement metrics interpreted?
- Methodological Answer : Use SHELXL for structure refinement. Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K). Key metrics:
- R-factor : < 5% indicates high accuracy.
- GOF (Goodness-of-Fit) : ~1.0 suggests proper weighting.
- Electron Density Maps : Residual density < 0.3 eÅ.
Address outliers (e.g., thermal motion in the hydroxypropyl group) with constrained refinement .
Q. How should researchers address contradictions between in vitro activity and computational predictions?
- Methodological Answer :
- Assay Conditions : Check solubility (e.g., DMSO concentration ≤ 1%) and stability (pH, temperature).
- Target Specificity : Confirm protein purity and activity (e.g., COX-2 inhibition vs. general cytotoxicity).
- Docking Parameters : Adjust grid box size and flexibility of active-site residues.
Cross-validate with SPR (Surface Plasmon Resonance) for binding kinetics .
Q. What factorial design approaches optimize synthesis yield and purity?
- Methodological Answer : Apply a 2 factorial design to test variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
